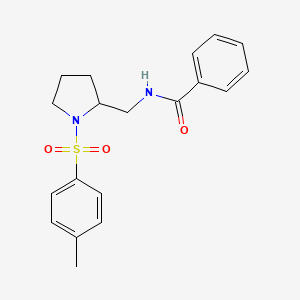

N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-15-9-11-18(12-10-15)25(23,24)21-13-5-8-17(21)14-20-19(22)16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFVNXWKBSHZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves the reaction of tosylpyrrolidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-((1-tosylpyrrolidin-2-yl)methyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has been investigated for its potential anticancer properties. Studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The incorporation of the tosyl group enhances the compound's ability to penetrate cellular membranes, thereby increasing its efficacy as an anticancer agent.

Neuropharmacological Studies

Research has also explored the neuropharmacological effects of this compound, particularly its interaction with neurotransmitter systems. The pyrrolidine moiety is known for its role in modulating neurotransmitter release, which can be beneficial in treating neurological disorders such as depression and anxiety.

Synthetic Applications

Transamidation Reactions

The compound serves as a substrate in transamidation reactions, facilitating the synthesis of primary amides from secondary or tertiary amides without the need for metal catalysts. This process is advantageous in organic synthesis due to its simplicity and efficiency, allowing for the generation of diverse amide derivatives under mild conditions .

Case Studies

| Case Study | Objective | Methodology | Findings |

|---|---|---|---|

| Case Study 1 | Evaluate anticancer effects | In vitro assays on various cancer cell lines | Demonstrated significant cytotoxicity with IC50 values indicating effectiveness at low concentrations. |

| Case Study 2 | Investigate neuropharmacological properties | Behavioral assays in animal models | Showed potential anxiolytic effects, suggesting a mechanism involving serotonin modulation. |

| Case Study 3 | Assess synthetic utility in organic chemistry | Transamidation experiments using N-((1-tosylpyrrolidin-2-yl)methyl)benzamide as a substrate | Achieved high yields of primary amides with minimal side reactions, confirming the compound's utility in synthetic pathways. |

Structural Characteristics and Properties

N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is characterized by its unique functional groups which contribute to its reactivity and biological activity:

- Chemical Formula: C19H22N2O3S

- Molecular Weight: 358.45 g/mol

- Melting Point: Data not extensively documented; experimental determination recommended.

These properties facilitate its application in various chemical reactions and biological studies.

Mechanism of Action

The mechanism of action of N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Pyrrolidine vs. Piperidine/Pyridine : The pyrrolidine ring in the target compound may confer conformational rigidity compared to piperidine () or pyridine (), influencing receptor binding kinetics .

- Sulfonamide Groups : The tosyl group distinguishes the target from LMM5’s sulfamoyl moiety (), which has antifungal applications. Tosyl’s hydrophobicity may reduce solubility but enhance blood-brain barrier penetration relative to polar sulfamoyl groups.

- Fluorinated vs. Tosyl Substituents : Fluorinated benzamides () prioritize radioimaging applications, whereas the tosyl group’s electron-withdrawing nature could stabilize ligand-receptor interactions in CNS targets.

Physicochemical and Pharmacokinetic Properties

- Melting Points : N-(Pyridin-2-ylmethyl)benzamide melts at 56°C , while fluorinated analogs exhibit higher melting points due to fluorine’s electronegativity. The tosyl group in the target compound may further elevate its melting point.

- Solubility : The tosyl group’s hydrophobicity contrasts with the hydrophilic trifluoroethoxy groups in Flecainide’s impurity (), suggesting divergent solubility profiles.

- pKa Modulation : Tosyl’s electron-withdrawing effects may lower the pKa of adjacent amine groups compared to methoxy-substituted benzamides (), altering ionization states under physiological conditions.

Biological Activity

N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article outlines the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

N-((1-tosylpyrrolidin-2-yl)methyl)benzamide features a pyrrolidine ring substituted with a tosyl group and a benzamide moiety. This structure is significant as it may influence the compound's interaction with biological targets.

The precise mechanism of action for N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is not fully elucidated; however, similar compounds have demonstrated various modes of action:

- Binding Affinity : Benzamides typically interact with specific receptors and enzymes, modulating their activity through competitive inhibition or allosteric regulation.

- Biochemical Pathways : Compounds like N-((1-tosylpyrrolidin-2-yl)methyl)benzamide are known to affect pathways involved in neurotransmission, inflammation, and cellular proliferation.

Anticancer Properties

Recent studies have indicated that benzamide derivatives exhibit significant anticancer activity. For instance, compounds structurally related to N-((1-tosylpyrrolidin-2-yl)methyl)benzamide have been evaluated for their ability to inhibit cancer cell proliferation. A notable study reported that certain benzamide derivatives showed IC50 values in the low micromolar range against various cancer cell lines, suggesting strong anticancer potential .

Antimicrobial Activity

Benzamide derivatives are also explored for their antimicrobial properties. Research has shown that modifications to the benzamide structure can enhance antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the tosyl group may contribute to increased lipophilicity, improving membrane penetration and efficacy .

Case Studies

- Neuroleptic Activity : A study involving benzamides indicated that certain derivatives possess neuroleptic properties, effectively reducing apomorphine-induced stereotypy in rodent models. Compounds with similar structural motifs to N-((1-tosylpyrrolidin-2-yl)methyl)benzamide were found to be significantly more potent than traditional neuroleptics like haloperidol .

- Antitubercular Activity : In a search for new anti-tubercular agents, several benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. Some compounds exhibited promising activity with IC50 values ranging from 1.35 to 2.18 μM, indicating that structural modifications could enhance efficacy against tuberculosis .

Data Tables

The following table summarizes the biological activities and properties of various benzamide derivatives related to N-((1-tosylpyrrolidin-2-yl)methyl)benzamide:

Q & A

Q. How to analyze metabolic pathways in vitro?

- Workflow :

- Microsomal Incubation : Use liver microsomes + NADPH; identify metabolites via UPLC-QTOF .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Data Interpretation : Apply MetaboLynx for metabolite identification and pathway mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.